molecular formula C9H15N3O2 B13295366 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13295366
M. Wt: 197.23 g/mol
InChI Key: CDXGDHWMBOZCSK-UHFFFAOYSA-N
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Description

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an amino acid backbone. Compounds with imidazole rings are often found in biologically active molecules and can exhibit a range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Dimethylation: The imidazole ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amino Acid Backbone Attachment: The dimethylated imidazole is then coupled with a suitable amino acid precursor through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow synthesis for efficient production.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Acylated or alkylated amino acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition or as a ligand for receptors.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to its targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring, involved in protein synthesis and enzyme function.

    Cimetidine: A histamine H2 receptor antagonist used to treat ulcers.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.

Uniqueness

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the imidazole ring and its amino acid backbone, which may confer distinct biological activities and chemical reactivity compared to other imidazole-containing compounds.

Biological Activity

2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid (commonly referred to as ADMA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of ADMA, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

ADMA has the molecular formula C9H16N4OC_9H_{16}N_4O and a molecular weight of 196.25 g/mol. The compound features an imidazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
StructureStructure

ADMA functions primarily as a competitive inhibitor of nitric oxide synthase (NOS), which is crucial in the regulation of nitric oxide (NO) production in the body. Elevated levels of ADMA can lead to decreased NO availability, contributing to endothelial dysfunction and various cardiovascular diseases.

Key Mechanisms:

  • Inhibition of Nitric Oxide Synthase : ADMA competes with L-arginine, the natural substrate for NOS, thereby reducing NO synthesis.
  • Impact on Endothelial Function : By decreasing NO levels, ADMA promotes vasoconstriction and can lead to hypertension.

Biological Activity

Research indicates that ADMA exhibits several biological activities that may have therapeutic implications:

  • Cardiovascular Effects : High levels of ADMA are associated with cardiovascular diseases such as hypertension and atherosclerosis due to impaired endothelial function.
  • Neurological Applications : Studies suggest potential roles in neuroprotection and treatment strategies for neurodegenerative diseases.
  • Cancer Research : Emerging evidence points to its involvement in tumor progression and metastasis.

Case Studies

Several studies have investigated the biological effects of ADMA:

Study 1: Cardiovascular Implications

A study published in the Journal of Hypertension examined the relationship between plasma ADMA levels and hypertension in patients with chronic kidney disease. Results indicated that elevated ADMA correlated with increased blood pressure and impaired endothelial function, suggesting that targeting ADMA could be a therapeutic strategy for managing hypertension in this population .

Study 2: Neuroprotective Effects

Research conducted by Zhang et al. explored the neuroprotective effects of ADMA in models of ischemic stroke. The findings demonstrated that administration of ADMA reduced neuronal apoptosis and improved functional recovery post-stroke, highlighting its potential as a neuroprotective agent .

Study 3: Cancer Metastasis

A recent investigation into the role of ADMA in cancer metastasis revealed that high levels of ADMA were linked to increased metastatic potential in breast cancer cells. The study suggested that inhibiting ADMA could reduce cancer cell invasiveness .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-3-(4,5-dimethylimidazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-9(3,10)8(13)14/h5H,4,10H2,1-3H3,(H,13,14)

InChI Key

CDXGDHWMBOZCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC(C)(C(=O)O)N)C

Origin of Product

United States

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